molecular formula C6H4BClF3K B7768242 potassium;(4-chlorophenyl)-trifluoroboranuide

potassium;(4-chlorophenyl)-trifluoroboranuide

Cat. No.: B7768242
M. Wt: 218.45 g/mol
InChI Key: GXBSKMLVYJPMRT-UHFFFAOYSA-N
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Description

Compound “potassium;(4-chlorophenyl)-trifluoroboranuide” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “potassium;(4-chlorophenyl)-trifluoroboranuide” involves specific reaction conditions and reagents. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other specific conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-efficiency catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Compound “potassium;(4-chlorophenyl)-trifluoroboranuide” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

Compound “potassium;(4-chlorophenyl)-trifluoroboranuide” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of compound “potassium;(4-chlorophenyl)-trifluoroboranuide” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Compound CID 2632: A cephalosporin antibiotic with antibacterial properties.

    Compound CID 6540461: Another cephalosporin with similar pharmacological action.

    Compound CID 5362065: A cephalosporin used in various therapeutic applications.

    Compound CID 5479530: A cephalosporin with unique structural features.

Uniqueness: Compound “potassium;(4-chlorophenyl)-trifluoroboranuide” stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different fields. Its unique properties differentiate it from other similar compounds and enhance its utility in scientific research and industrial applications.

Properties

IUPAC Name

potassium;(4-chlorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBSKMLVYJPMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=C(C=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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